3-[2-cyanoethyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]propanenitrile
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Overview
Description
3-[2-cyanoethyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]propanenitrile is a complex organic compound that features a benzothiazole ring fused with a cyanoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-cyanoethyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]propanenitrile typically involves the condensation of 2-aminobenzenethiol with a cyano group-containing substance . This reaction is often carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-cyanoethyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]propanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to increase reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
3-[2-cyanoethyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]propanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibitors and other biological pathways.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 3-[2-cyanoethyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]propanenitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can interact with active sites on enzymes, inhibiting their activity. The cyanoethyl group can also participate in various biochemical pathways, affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- 2-hydroxy-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile
Uniqueness
3-[2-cyanoethyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]propanenitrile is unique due to its specific structure, which combines a benzothiazole ring with a cyanoethyl group. This combination imparts unique chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
3-[2-cyanoethyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S/c14-7-3-9-17(10-4-8-15)13-16-11-5-1-2-6-12(11)18-13/h1-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLQDIVPVWQHQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)N(CCC#N)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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